2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexa-2,5-dien-1-one core substituted with bulky tert-butyl groups and a tetrazolylidene moiety, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and 4-butylbenzaldehyde as the primary starting materials.
Formation of Intermediate: These starting materials undergo a condensation reaction in the presence of a base, such as piperidine, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the desired cyclohexa-2,5-dien-1-one core.
Tetrazole Formation: Finally, the tetrazole ring is introduced through a reaction with sodium azide and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one core to a cyclohexanone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexanone compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and tetrazole ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar core structure but lacks the tetrazole moiety.
2,6-Di-tert-butylphenol: A simpler structure with only tert-butyl groups and a phenol ring.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups but features a bipyridyl core.
Uniqueness
The uniqueness of 2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one lies in its combination of a cyclohexa-2,5-dien-1-one core with a tetrazole ring and bulky tert-butyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
87186-82-1 |
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Molecular Formula |
C25H34N4O |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[2-(4-butylphenyl)tetrazol-5-yl]phenol |
InChI |
InChI=1S/C25H34N4O/c1-8-9-10-17-11-13-19(14-12-17)29-27-23(26-28-29)18-15-20(24(2,3)4)22(30)21(16-18)25(5,6)7/h11-16,30H,8-10H2,1-7H3 |
InChI Key |
XVNBJUBUNXVQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C(N=N2)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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